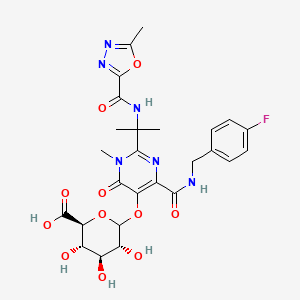

Raltegravir B-D-glucuronide

Description

Contextualization of Glucuronidation as a Key Metabolic Pathway

Glucuronidation is a major Phase II metabolic reaction essential for the biotransformation and elimination of a vast array of substances, including many pharmaceuticals. ijpcbs.comwikipedia.org This process involves the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org The reaction is catalyzed by a family of enzymes known as Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine and kidneys. wikipedia.orgrsc.org

The principal function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds. ijpcbs.com By attaching the highly polar glucuronic acid moiety, the resulting metabolites, known as glucuronides, become more hydrophilic and are more readily excreted from the body via urine or bile. rsc.orgnih.gov This transformation is a critical detoxification mechanism, converting drugs and other foreign compounds (xenobiotics) into less active and more easily eliminated forms. wikipedia.orgnih.gov For many drugs, glucuronidation is the dominant metabolic pathway, working either in concert with Phase I oxidative reactions or acting as the primary route of clearance. rsc.orgnih.gov

Significance of Metabolite Research in Drug Disposition Studies

The study of drug metabolites is a critical component of drug discovery and development, providing essential information on a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net Investigating metabolites helps researchers understand the complete fate of a drug within a biological system. This knowledge is fundamental for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov

Metabolite research is crucial for ensuring the safety and efficacy of a new drug candidate. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require thorough characterization of major human metabolites to ensure they have been adequately tested for safety in preclinical toxicology studies. acs.org Identifying and quantifying metabolites in preclinical species and comparing them to the human metabolic profile is necessary to validate the choice of animal models for safety testing. acs.org Furthermore, understanding the metabolic pathways can help predict potential drug-drug interactions and explain inter-individual variability in drug response. ijpcbs.comnih.gov

Overview of Raltegravir's Metabolic Landscape in Preclinical Systems

Preclinical studies in various animal models have been fundamental in elucidating the metabolic fate of Raltegravir (B610414). These investigations have consistently shown that the primary route of elimination for Raltegravir is metabolism via glucuronidation. tga.gov.aurwandafda.gov.rw The main enzyme responsible for this biotransformation is UGT1A1. europa.eunih.govfda.gov

In vitro studies using liver microsomes from preclinical species and humans confirmed that glucuronidation is the major metabolic pathway. europa.eufda.gov In vivo studies in mice, rats, and dogs identified the glucuronide of Raltegravir, often designated as M2, as the principal metabolite. europa.eunih.gov For instance, following administration of radiolabeled Raltegravir to rats and dogs, Raltegravir-glucuronide was the major radioactive component found in bile and urine. europa.eu In these preclinical species, the vast majority of the excreted dose was accounted for by Raltegravir and its glucuronide metabolite, with only minor contributions from other metabolic pathways. europa.eu The portion of the parent drug found in feces is believed to originate, at least in part, from the hydrolysis of the Raltegravir-glucuronide that was secreted into the bile. tga.gov.aunih.gov

The pharmacokinetic properties of Raltegravir have been evaluated in several preclinical species, providing data that underscores the metabolic profile.

Table 1: Pharmacokinetic Parameters of Raltegravir in Male Rats and Dogs Following Single Oral Administration

| Species | Dose (mg/kg) | AUC (µM*hr) | Tmax (hr) |

|---|---|---|---|

| Rat | 40 | 11.8 | 0.5 |

| 80 | 25.1 | 0.6 | |

| 120 | 38.0 | 0.5 | |

| 240 | 36.9 | 0.6 | |

| Dog | 5 | 16.5 | 0.5 |

| 15 | 49.3 | 0.6 | |

| 45 | 148 | 0.6 | |

| 135 | 291 | 0.6 |

Data sourced from European Medicines Agency assessment report for Isentress. europa.eu

Table 2: Pharmacokinetic Profile of Raltegravir in Rhesus Macaques Following a Single 50 mg/kg Oral Dose

| Parameter | Median Value (Min-Max) |

|---|---|

| AUC₀₋₂₄ (ng·h/mL) | 3635 (1040–6752) |

| Cₘₐₓ (ng/mL) | 299 (129–924) |

Data sourced from a 2015 study on Raltegravir pharmacokinetics in rhesus macaques. natap.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H29FN6O11 |

|---|---|

Molecular Weight |

620.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24?/m0/s1 |

InChI Key |

DNIJULFVNPGGMF-UGKYMGGLSA-N |

Isomeric SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways of Raltegravir to Its β D Glucuronide

Identification of UDP-Glucuronosyltransferase Isoforms Involved

The conversion of Raltegravir (B610414) to its glucuronide metabolite is mediated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.netnih.gov Extensive in vitro and in vivo studies have been conducted to identify the specific UGT isoforms responsible for this metabolic pathway. researchgate.netscielo.br

Primary Role of UGT1A1 in Raltegravir β-D-Glucuronide Formation

The principal enzyme responsible for the glucuronidation of Raltegravir is UDP-glucuronosyltransferase 1A1 (UGT1A1). researchgate.netdrugbank.comnatap.orgnjmonline.nlnih.gov This has been consistently demonstrated through studies utilizing cDNA-expressed UGTs, human liver microsomes, and form-selective chemical inhibitors. researchgate.netscielo.br These investigations confirm that UGT1A1-mediated glucuronidation is the major clearance mechanism for Raltegravir. researchgate.netdrugbank.com In vitro studies have shown that UGT1A1 is the main UGT isoform responsible for the formation of Raltegravir-glucuronide (referred to as M2 in some studies). researchgate.netscielo.br The metabolism of Raltegravir accounts for approximately 70% of the total radioactivity in plasma, with the remainder attributed to the glucuronide metabolite. researchgate.netnih.gov The significance of UGT1A1 in this process is further highlighted by studies on genetic polymorphisms, which show that variations in the UGT1A1 gene can alter Raltegravir plasma concentrations. nih.gov

Minor Contributions of UGT1A3 and UGT1A9

While UGT1A1 is the primary catalyst, minor contributions to the glucuronidation of Raltegravir are made by other UGT isoforms, namely UGT1A3 and UGT1A9. nih.goveuropa.eu Studies with recombinant UGTs have demonstrated that while UGT1A1 has the highest catalytic activity, UGT1A9 and UGT1A3 also contribute to the formation of Raltegravir β-D-glucuronide, with relative rates of glucuronide formation identified as UGT1A1 >> UGT1A9 >> UGT1A3. uni.lu Research into the kinetics of glucuronidation in various human tissues suggests that UGT1A9 may play a role in both hepatic and renal glucuronidation of the compound. nih.gov Dolutegravir, another integrase inhibitor, is metabolized by UGT1A1 with minor pathways involving UGT1A3 and UGT1A9. escholarship.org

Exclusion of Cytochrome P450 Enzymes from Primary Metabolism

The primary metabolism of Raltegravir is distinct from many other drugs as it does not significantly involve the cytochrome P450 (CYP) enzyme system. natap.orgnjmonline.nlnih.gov In vitro studies have conclusively shown that Raltegravir is not a substrate for CYP enzymes. scielo.breuropa.eu Furthermore, Raltegravir does not inhibit major CYP isoforms such as CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4, nor does it induce CYP3A4. scielo.breuropa.eueuropa.eunih.gov This lack of interaction with the CYP450 pathway means that Raltegravir has a low potential to be the subject of drug-drug interactions mediated by these enzymes. nih.govoup.comhivclinic.ca

Mechanistic Aspects of Glucuronidation Catalysis

Glucuronidation is a critical phase II biotransformation reaction that conjugates a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. jove.comresearchgate.net

Enzyme Kinetics of Raltegravir Glucuronidation in In Vitro Systems

The kinetics of Raltegravir glucuronidation have been characterized in various in vitro systems, including pooled human microsomal preparations from the liver (HLMs), intestine (HIMs), and kidney (HKMs). nih.gov These studies reveal that glucuronidation occurs in both hepatic and extrahepatic tissues, with the liver showing the highest activity. nih.gov The in vitro intrinsic clearance (Clint) in the liver was found to be 4.8-fold greater than in the intestine and 2-fold greater than in the kidneys. nih.gov Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have been determined for these tissues. nih.gov

Below is a table summarizing the enzyme kinetic parameters for Raltegravir glucuronidation in different human tissues.

| Tissue Microsome | Km (µM) | Vmax (pmol/min/mg) | In Vitro Clint (µL/min/mg) |

| Liver (HLM) | 183 | 2400 | 13.1 |

| Kidney (HKM) | 393 | 3100 | 7.9 |

| Intestine (HIM) | 200 | 550 | 2.7 |

Data sourced from a mechanistic assessment of extrahepatic contributions to glucuronidation. nih.gov

Kinetic analysis using HEK293 cells expressing individual UGTs further elucidated the roles of specific isoforms. nih.gov The Km value for Raltegravir glucuronidation in cells expressing UGT1A9 was 219 µM, which is comparable to the Km observed in human liver microsomes (183 µM), suggesting UGT1A9's role in hepatic and renal metabolism. nih.gov

Role of UDP-Glucuronic Acid (UDPGA) as a Co-substrate

The enzymatic reaction of glucuronidation is dependent on the presence of the activated form of glucuronic acid, which is uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). jove.comresearchgate.net In this reaction, UGT enzymes catalyze the transfer of the glucuronic acid moiety from the UDPGA co-substrate to an acceptor group on the substrate molecule. jove.comresearchgate.net For Raltegravir, the UGT1A1 enzyme binds both the drug and the UDPGA co-substrate. researchgate.netjove.com Subsequently, the glucuronic acid is transferred to a functional group on the Raltegravir molecule, resulting in the formation of the more polar and water-soluble Raltegravir β-D-glucuronide metabolite, which can then be readily excreted. researchgate.netjove.comresearchgate.net

Influence of Alamethicin (B1591596) on Microsomal Glucuronidation Studies

In in vitro studies of drug metabolism, particularly those involving glucuronidation in microsomes, the pore-forming peptide alamethicin is often used. Its purpose is to permeabilize the microsomal membrane, thereby ensuring that the UGT enzymes within the lumen have access to the substrate and the co-factor UDP-glucuronic acid (UDPGA). This is essential for accurately determining the kinetic parameters of the enzymatic reaction. For instance, in studies investigating the glucuronidation of various compounds, including those assessing UGT1A1 activity, alamethicin is a standard component of the incubation mixture to overcome any potential latency of the UGT enzymes. asm.orggoogle.comresearchgate.net

Enzymatic Induction and Inhibition Studies Relevant to Raltegravir Glucuronide Formation

The formation of Raltegravir β-D-glucuronide can be significantly influenced by other substances that either induce or inhibit the activity of UGT1A1.

Effect of UGT1A1 Inducers on Raltegravir Glucuronidation in Research Models

Table 1: Effect of UGT1A1 Inducers on Raltegravir Pharmacokinetics

| Inducer | Raltegravir Dose | Effect on Raltegravir Levels | Reference |

| Rifampin | 400 mg | ↓ C12hr by 61%, ↓ AUC0-12hr by 40% | fda.gov |

| Rifampin | 400 mg | ↓ C12 by 61% | asm.org |

| Tipranavir/ritonavir | Not specified | ↓ C12hr by 55%, ↓ AUC0-12hr by 24% | fda.gov |

Impact of UGT Inhibitors on Raltegravir Glucuronide Formation in In Vitro Systems

Conversely, inhibitors of UGT1A1 can decrease the formation of Raltegravir glucuronide, leading to increased plasma concentrations of Raltegravir. europa.eu Atazanavir (B138), an HIV protease inhibitor, is a known inhibitor of UGT1A1. fda.govfda.govasm.org In vitro and in vivo studies have confirmed that Atazanavir increases plasma levels of Raltegravir. fda.govfda.govasm.org For example, the co-administration of Atazanavir has been shown to increase Raltegravir concentrations. fda.gov Other substances identified as inhibitors of UGT1A1 in in vitro systems include certain non-steroidal anti-inflammatory drugs and the tyrosine kinase inhibitor Erlotinib. hiv-druginteractions.orgmagtech.com.cn

Table 2: Examples of UGT1A1 Inhibitors Studied in Relation to Raltegravir

| Inhibitor | Mechanism | Effect on Raltegravir | Reference |

| Atazanavir | UGT1A1 Inhibition | ↑ Plasma concentrations | fda.govfda.govasm.org |

| Erlotinib | UGT1A1 Inhibition (in vitro) | Potential to increase concentrations | hiv-druginteractions.org |

Absence of Raltegravir Inhibition on UGT1A1 and UGT2B7 Activities

Research has demonstrated that Raltegravir itself does not act as a significant inhibitor of major UGT enzymes. fda.govi-base.infotga.gov.au In vitro studies have shown that Raltegravir is not a potent inhibitor of UGT1A1 or UGT2B7, with IC50 values greater than 50 µM for both enzymes. fda.goveuropa.eui-base.infofda.gov This indicates that Raltegravir is unlikely to affect the metabolism of other drugs that are substrates of these UGT isoforms. fda.govtga.gov.au

Investigative Methodologies for Raltegravir β D Glucuronide Research

In Vitro Systems for Glucuronidation Studies

In vitro models are fundamental to characterizing the glucuronidation kinetics of Raltegravir (B610414). These systems allow researchers to study metabolic processes in a controlled environment, providing insights into tissue-specific metabolism and the roles of specific enzymes.

Human liver microsomes (HLMs) are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), located in the endoplasmic reticulum. HLMs are a standard and widely used in vitro tool for studying the metabolism of xenobiotics.

Research has demonstrated that Raltegravir is predominantly metabolized to its glucuronide form in HLMs. Kinetic studies using pooled HLMs have been performed to determine key enzymatic parameters, which are essential for predicting the metabolic clearance of the drug in the liver. These studies show that Raltegravir glucuronidation is a more significant pathway in hepatic tissue compared to intestinal or renal tissues, as reflected by a higher in vitro intrinsic clearance (Clint).

| Parameter | Value | Reference |

|---|---|---|

| Km (μM) | 183 | |

| Vmax (pmol/min/mg) | 2068 | |

| Clint (μL/min/mg) | 11.3 |

To identify the specific UGT enzymes responsible for Raltegravir glucuronidation, researchers utilize recombinant UGT isoforms. These are produced by expressing the complementary DNA (cDNA) for individual human UGTs in cell lines, such as human embryonic kidney 293 (HEK293) cells. This approach allows for the kinetic analysis of a single enzyme's activity toward a substrate, free from the interference of other UGTs present in microsomes.

Studies using this methodology have identified UGT1A1 as a key enzyme in the formation of Raltegravir β-D-glucuronide. More comprehensive kinetic analyses have further detailed the contributions of multiple isoforms across different tissues. In the liver, UGT1A9 appears to be the primary enzyme, followed by UGT1A1. For extrahepatic metabolism, UGT1A8 is significant in the intestine, while UGT1A9 is the major contributor in the kidneys. The Michaelis-Menten constant (Km) values derived from these recombinant systems often correlate well with those observed in tissue microsomes, confirming their relevance.

| UGT Isoform (Expressed in HEK cells) | Tissue of Relevance | Km (μM) | Reference |

|---|---|---|---|

| UGT1A1 | Liver, Intestine | 96 | |

| UGT1A8 | Intestine | 142 | |

| UGT1A9 | Liver, Kidney | 219 |

Hepatocyte incubation models, which involve using intact, viable liver cells, offer a more physiologically relevant system than microsomes. These models retain the complete cellular machinery, including cytosolic enzymes, co-factor regeneration systems, and functional drug transporters on the cell membrane. This allows for the simultaneous investigation of metabolism and transport processes, providing a more comprehensive picture of a drug's hepatic disposition. While this model is a cornerstone of modern drug metabolism research for studying glucuronidation pathways, specific published kinetic data for Raltegravir glucuronidation derived directly from hepatocyte incubation studies are not as extensively detailed in the scientific literature as data from microsomal and recombinant enzyme systems.

Once Raltegravir β-D-glucuronide is formed within the cell, it must be transported out. Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an efflux transporter located on the apical membrane of hepatocytes and renal proximal tubule cells that plays a critical role in the biliary and urinary excretion of many glucuronide conjugates.

To study the interaction of metabolites with specific transporters, researchers use membrane vesicles derived from cells overexpressing a single transporter protein, such as MRP2. These vesicles can be used in uptake or efflux assays to determine if a compound is a substrate or inhibitor of the transporter. While the parent drug Raltegravir has been shown not to be a substrate for MRP2, this transporter is known to actively transport numerous structurally similar glucuronidated compounds. Therefore, MRP2 is considered a likely candidate for the efflux of Raltegravir β-D-glucuronide from cells. Investigating this interaction using MRP2-expressing membrane vesicles is a key step in fully understanding the metabolite's clearance pathways.

Analytical Techniques for Quantification and Characterization

Accurate quantification of both the parent drug and its metabolite is essential for pharmacokinetic studies. Highly sensitive and specific analytical methods are required to measure their concentrations in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of Raltegravir and Raltegravir β-D-glucuronide in biological samples like plasma and urine. This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In this method, the sample is first processed, often by a simple protein precipitation step. The extract is then injected into an LC system, where Raltegravir and its glucuronide are separated on a chromatographic column, typically a reverse-phase column like a C18. This separation is crucial to distinguish the two compounds, which can have similar fragmentation patterns in the mass spectrometer. Following separation, the compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for each analyte, ensuring high specificity. The methods are validated for linearity, precision, and accuracy to ensure reliable results.

| Parameter | Raltegravir | Raltegravir β-D-glucuronide | Reference |

|---|---|---|---|

| Matrix | Plasma | Plasma | |

| Calibration Range | 0-160 µg/L | 0-160 µg/L | |

| Limit of Detection (LOD) | 44 ng/L | 1.3 ng/L | |

| Precision & Accuracy | Within accepted limits (<15%) | Within accepted limits (<15%) |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Detection

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the qualitative detection and identification of metabolites. mdpi.com Unlike tandem mass spectrometry (MS/MS) which targets specific known compounds, HRMS provides accurate mass measurements, allowing for the determination of elemental compositions of unknown compounds. This capability is particularly valuable in metabolite identification studies to confirm the structure of metabolites like Raltegravir β-D-glucuronide and to discover novel metabolic pathways.

HPLC with UV Detection for Glucuronide Analysis

While LC-MS/MS is the preferred method for direct quantification of glucuronides, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection has also been extensively developed and validated for the analysis of the parent drug, Raltegravir. pharmainfo.inijpar.comijprajournal.com These methods are robust, precise, and accurate for quantifying Raltegravir in bulk drug and pharmaceutical dosage forms. ijprajournal.com

For glucuronide analysis, HPLC-UV can be used indirectly. This typically involves an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide moiety, converting the metabolite back to the parent drug. sigmaaldrich.com The concentration of the glucuronide can then be inferred by measuring the increase in the parent drug's concentration. However, this approach is less direct and can be subject to variability from incomplete hydrolysis. scispace.com Direct measurement of the highly polar glucuronide metabolite by reversed-phase HPLC-UV can be challenging due to poor retention on the column. sigmaaldrich.com

Radiochromatogram Analysis (using [14C]-raltegravir) in Disposition Studies

Disposition studies, which investigate the absorption, metabolism, and excretion of a drug, often employ radiolabeled compounds. In the case of Raltegravir, studies have been conducted using [14C]-raltegravir in healthy volunteers. nih.gov After administration of a single oral dose, plasma, urine, and fecal samples are collected over time and analyzed for total radioactivity. nih.gov

Radiochromatogram analysis involves separating the components of a sample (e.g., using HPLC) and then measuring the radioactivity of the eluent over time. This allows for the identification and quantification of the parent drug and its radioactive metabolites. In human disposition studies, this analysis revealed that in plasma, Raltegravir was the major radioactive component (70%), with the remainder being the glucuronide metabolite (referred to as M2). nih.gov In urine, both Raltegravir and its glucuronide were detected, accounting for 9% and 23% of the dose, respectively, indicating that UGT1A1-mediated glucuronidation is the major clearance mechanism for Raltegravir in humans. nih.gov

Structural Elucidation Methods of Raltegravir β-D-Glucuronide

The structural elucidation of Raltegravir β-D-glucuronide relies on the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While MS provides information about the molecular weight and fragmentation pattern, NMR spectroscopy offers a detailed map of the atomic connectivity and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of Raltegravir β-D-glucuronide, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The process of confirming the structure of Raltegravir β-D-glucuronide by NMR involves a comparative analysis of its spectra with that of the parent compound, Raltegravir. The key indicator of glucuronidation is the appearance of signals corresponding to the glucuronic acid moiety and a significant downfield shift of the proton and carbon signals at the site of conjugation on the Raltegravir molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Raltegravir β-D-glucuronide would show a distinct set of signals for the glucuronic acid protons, in addition to the signals from the Raltegravir portion of the molecule. A characteristic signal for the anomeric proton (H-1') of the β-D-glucuronide moiety is typically observed as a doublet with a coupling constant (J) of approximately 7-8 Hz, confirming the β-configuration. Furthermore, the proton attached to the carbon atom where glucuronidation has occurred on the Raltegravir structure will exhibit a noticeable downfield shift compared to its chemical shift in the parent drug's spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence of glucuronidation. It will display additional signals corresponding to the six carbon atoms of the glucuronic acid moiety. The anomeric carbon (C-1') signal typically appears around 100 ppm. Similar to the ¹H NMR spectrum, the carbon atom of the Raltegravir aglycone at the point of attachment to the glucuronic acid will show a significant downfield shift.

2D NMR Spectroscopy: Two-dimensional NMR experiments are instrumental in unequivocally assigning all the proton and carbon signals and confirming the point of attachment.

COSY: This experiment reveals the correlation between protons that are coupled to each other, helping to trace the spin systems within both the Raltegravir and glucuronide parts of the molecule.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC: This experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds. The key correlation for confirming the structure of Raltegravir β-D-glucuronide would be a cross-peak between the anomeric proton (H-1') of the glucuronic acid and the carbon atom of the Raltegravir molecule where the glucuronidation has occurred. This long-range correlation provides definitive proof of the O-glucuronide linkage and its specific location.

While specific, publicly available, peer-reviewed ¹H and ¹³C NMR data for Raltegravir β-D-glucuronide is limited, the expected chemical shifts can be inferred based on the known data for Raltegravir and general principles of glucuronide conjugation. The following tables illustrate the known NMR data for the parent compound, Raltegravir, and the expected characteristic signals for the glucuronide moiety.

Table 1: ¹H and ¹³C NMR Data for Raltegravir (Note: This data is for the parent compound and serves as a reference for comparison)

| Raltegravir Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0-7.4 | 115-165 |

| CH₂ | ~4.6 | ~43 |

| N-CH₃ | ~3.7 | ~34 |

| Oxadiazole-CH₃ | ~2.6 | ~11 |

| C(CH₃)₂ | ~1.9 | ~27 |

Table 2: Expected Characteristic ¹H and ¹³C NMR Signals for the β-D-Glucuronide Moiety

| Glucuronide Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-1' (Anomeric) | ~5.0-5.5 (d, J ≈ 7-8 Hz) | ~98-102 |

| H-2', H-3', H-4', H-5' | ~3.2-4.0 | ~72-78 |

| C-6' (Carboxyl) | - | ~170-175 |

Mass Spectrometry (MS) Confirmation

Mass spectrometry is a vital tool for determining the molecular weight of Raltegravir β-D-glucuronide and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. In the case of Raltegravir β-D-glucuronide, a characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in two main fragment ions: one corresponding to the Raltegravir aglycone and the other to the glucuronic acid moiety.

In negative ion mode electrospray ionization (ESI-MS), Raltegravir typically shows a deprotonated molecule [M-H]⁻ at an m/z of 443.1. The fragmentation of this ion often leads to a product ion at m/z 316.1. nih.gov For Raltegravir β-D-glucuronide, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 619.2 (444.1 + 176.1 - 1.0). A characteristic fragmentation in MS/MS analysis would be the loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the Raltegravir aglycone at m/z 443.1. This neutral loss is a hallmark of glucuronide conjugates and provides strong evidence for the presence of the glucuronide group. It has been noted that Raltegravir and its glucuronide metabolite can generate similar product mass fragments, necessitating chromatographic separation prior to mass analysis for accurate quantification. nih.gov

Table 3: Key Mass Spectrometry Data for Raltegravir and its Glucuronide

| Compound | Ionization Mode | Precursor Ion (m/z) | Characteristic Fragment Ion(s) (m/z) |

| Raltegravir | Negative ESI | 443.1 [M-H]⁻ | 316.1 |

| Raltegravir β-D-glucuronide | Negative ESI | ~619.2 [M-H]⁻ | 443.1 ([M-H-176]⁻) |

By combining the detailed connectivity information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, the complete and unambiguous structure of Raltegravir β-D-glucuronide can be confidently elucidated.

Preclinical and Comparative Biotransformation Studies

Metabolism in Laboratory Animal Species (Mice, Rats, Dogs)

The metabolism of Raltegravir (B610414) has been extensively studied in several laboratory animal species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These preclinical studies are crucial for predicting the drug's behavior in humans.

In preclinical species, the primary route of Raltegravir metabolism is through glucuronidation, leading to the formation of Raltegravir B-D-glucuronide. This metabolic pathway is consistent with observations in humans, where the glucuronide conjugate is the principal metabolite detected in plasma and urine nih.govnih.gov. Studies in rats have demonstrated that Raltegravir found in feces is largely derived from the hydrolysis of its glucuronide metabolite that has been secreted into the bile, indicating that glucuronidation is a major clearance pathway in this species nih.gov. While specific quantitative data for mice and dogs are less detailed in publicly available literature, the general consensus points to a similar metabolic profile across these preclinical models.

The table below summarizes the relative presence of Raltegravir and its glucuronide metabolite in human plasma and urine, which provides an indication of the metabolite's significance.

| Analyte | Matrix | Concentration Range |

| Raltegravir | Plasma | 10-2000 ng/mL |

| This compound | Plasma | 2.5-800 ng/mL |

| Raltegravir | Urine | 0.1-13.5 µg/mL |

| This compound | Urine | 0.15-19.5 µg/mL |

Note: The data in this table is from human studies and is provided for illustrative purposes regarding the significance of the glucuronide metabolite nih.gov.

While glucuronidation is a common pathway, the efficiency of this process and the subsequent excretion routes of Raltegravir and its glucuronide can differ among species. These differences are often attributed to variations in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, which is the primary enzyme responsible for Raltegravir glucuronidation nih.gov.

Role of Transporters in Glucuronide Disposition in Preclinical Models

The disposition of Raltegravir and its glucuronide metabolite is influenced by various drug transporters.

Enterohepatic recycling is a process where a drug or its metabolite is excreted into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into circulation. This process can prolong the half-life of a compound. For glucuronidated drugs, this typically involves hydrolysis of the glucuronide back to the parent drug by intestinal bacteria, followed by reabsorption nih.govresearchgate.netnih.gov. Evidence from studies in rats suggests that Raltegravir undergoes enterohepatic recirculation; the parent drug found in feces is believed to originate from the hydrolysis of the biliary-secreted glucuronide nih.gov. In dogs, enterohepatic circulation is a well-documented phenomenon for many drugs that are extensively glucuronidated nih.govresearchgate.netnih.gov. While specific studies detailing the enterohepatic recycling of this compound in dogs and mice are limited, the metabolic profile of Raltegravir makes it a likely candidate for this process in these species as well.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Glucuronidation Prediction

PBPK models can simulate the impact of genetic polymorphisms in UGT1A1 on the plasma concentrations of Raltegravir and its glucuronide metabolite nih.gov. By integrating data on enzyme kinetics, transporter activity, and physiological parameters of different species, PBPK models can help to predict species-specific differences in Raltegravir's metabolism and inform the design of preclinical and clinical studies. These models serve as a valuable tool in understanding the complex interplay between metabolism and transport in the disposition of Raltegravir and its major metabolite, this compound.

Integration of In Vitro and In Vivo Data for Model Development

The construction of robust pharmacokinetic models for this compound relies on the synergistic use of in vitro and in vivo data. A key approach in this endeavor is the development of physiologically based pharmacokinetic (PBPK) models. These models are designed to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body by incorporating physiological and biochemical data.

The process begins with the acquisition of in vitro data to characterize the enzymatic kinetics of raltegravir glucuronidation. This typically involves experiments using human recombinant UDP-glucuronosyltransferases (UGTs), with a primary focus on UGT1A1, which has been identified as the main enzyme responsible for the formation of this compound researchgate.netnih.gov. Key parameters derived from these in vitro assays include the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) nih.govnih.gov. These parameters quantify the affinity of the enzyme for the substrate and the maximum rate at which the glucuronide can be formed.

In addition to liver microsomes, which are a primary source for studying hepatic metabolism, in vitro studies may also utilize intestinal and kidney microsomes to evaluate the contribution of extrahepatic tissues to glucuronidation nih.gov. This comprehensive in vitro assessment provides a foundational understanding of the metabolic pathways.

This in vitro-derived information is then integrated with in vivo data obtained from preclinical animal studies and human clinical trials. In vivo studies provide critical information on the actual plasma concentration-time profiles of both raltegravir and its glucuronide metabolite following administration nih.gov. These studies help in understanding the real-world absorption and disposition kinetics of the compound.

The PBPK models are then constructed by incorporating these diverse datasets. The models are built with compartments representing different organs and tissues, interconnected by blood flow rates. The in vitro kinetic parameters (Km and Vmax) are used to define the metabolic clearance in the relevant organs, primarily the liver and intestine nih.govnih.gov. The models are then refined and validated by comparing their simulated plasma concentration-time profiles against the observed in vivo data. This iterative process of model building and verification ensures that the model accurately reflects the biological reality.

A summary of the types of data integrated into these models is presented in the table below.

| Data Type | Source | Parameters Obtained/Purpose |

| In Vitro | Human Recombinant UGTs (e.g., UGT1A1), Human Liver, Intestinal, and Kidney Microsomes | - Michaelis-Menten constant (Km)- Maximum reaction velocity (Vmax)- Intrinsic clearance (Clint) |

| In Vivo | Preclinical animal studies, Human clinical trials | - Plasma concentration-time profiles of Raltegravir and this compound- Absorption rate constant (ka)- Elimination rate constant (k)- Volume of distribution (V) |

| System-Specific | Physiological databases | - Organ blood flow rates- Tissue volumes- Enzyme abundance in different tissues |

Predictive Capabilities for Glucuronide Disposition

The developed PBPK models, integrating both in vitro and in vivo data, have demonstrated significant predictive capabilities regarding the disposition of this compound. These models can simulate various physiological and clinical scenarios, offering valuable insights into the compound's behavior.

One of the key predictive strengths of these models is their ability to estimate the extent of intestinal metabolism. PBPK models for raltegravir have been successfully used to predict the fraction of the drug that undergoes first-pass metabolism in the gut, which is a critical determinant of its oral bioavailability nih.govclinpgx.org.

Furthermore, these models can predict the impact of genetic variations on the pharmacokinetics of raltegravir. Specifically, they can simulate the effect of polymorphisms in the UGT1A1 gene, which can lead to altered enzyme activity and consequently, variations in the plasma concentrations of both raltegravir and its glucuronide metabolite nih.gov. For instance, models can predict the pharmacokinetic profiles in individuals with UGT1A128/28 genotype, which is associated with decreased UGT1A1 activity, and compare them to individuals with the normal UGT1A11/1 genotype semanticscholar.orgnih.gov.

The predictive power of these models also extends to drug-drug interactions (DDIs). By incorporating in vitro inhibition data for UGT1A1, the models can simulate the effect of co-administered drugs that are inhibitors or inducers of this enzyme. For example, the interaction between raltegravir and atazanavir (B138), a known UGT1A1 inhibitor, has been successfully modeled to predict the increase in raltegravir plasma concentrations nih.govclinpgx.org.

A parent-metabolite compartment model has also been utilized to describe the pharmacokinetics of raltegravir and this compound. This type of model can estimate key parameters such as the formation rate constant of the glucuronide from the parent drug plos.orgplos.org.

The table below summarizes the predictive applications of these integrated models.

| Predictive Application | Model Input | Predicted Outcome |

| Intestinal Metabolism | In vitro UGT kinetics in intestinal microsomes, physiological parameters of the gut | Fraction of drug metabolized in the intestine (Fg), contribution to first-pass effect |

| Genetic Polymorphisms | Altered UGT1A1 kinetic parameters based on specific genotypes (e.g., UGT1A1*28) | Plasma concentration-time profiles in individuals with different UGT1A1 genotypes |

| Drug-Drug Interactions | In vitro inhibition constants (Ki) for UGT1A1 inhibitors/inducers | Changes in raltegravir and its glucuronide plasma concentrations upon co-administration of other drugs |

| Metabolite Formation Rate | In vivo plasma concentration data of parent drug and metabolite | Rate constant for the formation of this compound |

Polymorphism Research in Ugt1a1 and Its Implications for Raltegravir Glucuronide Formation

Impact of UGT1A16 and UGT1A128 Polymorphisms on Glucuronidation Activity in Research Cohorts

The UGT1A128 and UGT1A16 alleles are well-characterized polymorphisms associated with reduced UGT1A1 enzyme function. nih.gov Numerous studies have investigated their impact on raltegravir (B610414) metabolism in diverse patient cohorts, often yielding mixed results. nih.gov

A study involving 96 HIV-infected patients found that carriers of the UGT1A128 allele had significantly higher trough plasma concentrations of raltegravir and a lower metabolic ratio of Raltegravir β-D-glucuronide to raltegravir compared to individuals with the wild-type (1/1) genotype. nih.govnih.gov The median raltegravir concentration was 168 ng/ml for UGT1A128 carriers versus 88.5 ng/ml for the wild-type group. nih.govnih.gov This difference was statistically significant and demonstrated an allele-dependent effect, where homozygous (28/28) individuals showed a more pronounced effect than heterozygous carriers. nih.govnih.gov

In a Japanese cohort of 114 HIV-infected patients, the UGT1A16 allele, which is more common in East Asian populations, was associated with significantly higher raltegravir trough concentrations. nih.gov Patients homozygous for the UGT1A16 allele had a median raltegravir concentration of 1000 ng/ml, compared to 110 ng/ml in those with the UGT1A11/1 genotype. nih.gov Another study in a smaller Japanese cohort noted that a male patient with a *6 homozygous genotype had a modestly higher plasma raltegravir concentration (0.53 µg/ml) compared to patients with the wild type (0.12 µg/ml) or *6 heterozygotes (0.16 µg/ml). researchmap.jp However, the variability in raltegravir concentrations and small patient numbers precluded a definitive correlation. researchmap.jp

Conversely, some studies have found no clinically meaningful effect of these polymorphisms. pharmgkb.orgtandfonline.com A study in healthy volunteers failed to demonstrate a significant impact of the UGT1A1*28 allele on raltegravir metabolism. researchgate.net Similarly, a study involving 19 healthy volunteers found that while the UGT1A1 inhibitor atazanavir (B138) significantly reduced the formation of the glucuronide metabolite, the presence of reduced-function UGT1A1 alleles (including *28) did not significantly influence this interaction, possibly due to the high variability in raltegravir plasma levels. asm.orgasm.org An analysis of 349 patients also found that demographics and polymorphisms in UGT1A1 did not significantly influence raltegravir pharmacokinetics, though it was noted that single time-point sampling might be inadequate to assess the full impact. nih.govresearchgate.net

| Genotype Group | Number of Patients (n) | Median [RAL]plasma (ng/mL) (IQR) | Median MR ([RAL-glu]/[RAL]) (IQR) | Reference |

|---|---|---|---|---|

| UGT1A11/1 (Wild-Type) | 42 | 88.5 (41.0–236) | 5.8 (3–10) | nih.govnih.gov |

| UGT1A128 Carriers | 48 | 168 (85.8–318) | 2.9 (1.6–5.3) | nih.govnih.gov |

Genetic Variability and its Influence on Raltegravir β-D-Glucuronide Production Rate

Genetic variability in the UGT1A1 gene directly influences the rate of Raltegravir β-D-glucuronide production. The formation of this metabolite is the primary clearance pathway for raltegravir. fda.govresearchgate.net Polymorphisms that reduce the expression or catalytic function of the UGT1A1 enzyme lead to a decreased rate of glucuronidation.

This is often quantified by the metabolic ratio (MR), which is the ratio of the plasma concentration of Raltegravir β-D-glucuronide to that of the parent drug, raltegravir. nih.gov Studies have consistently shown that individuals with reduced-function UGT1A1 alleles, such as UGT1A128, exhibit a lower MR. nih.govnih.gov In one cohort, the median MR for UGT1A128 carriers was 2.9, significantly lower than the median MR of 5.8 for individuals with the wild-type genotype, indicating a reduced rate of glucuronide formation. nih.govnih.gov

Furthermore, research using pharmacokinetic modeling has sought to directly estimate the formation rate constant of raltegravir glucuronide. In a study phenotyping UGT1A1 activity, the formation rate constant of Raltegravir β-D-glucuronide was found to be a significant predictor of drug toxicity for other UGT1A1 substrates, even when the UGT1A1 genotype itself was not. plos.org This suggests that directly measuring the glucuronidation rate provides a more accurate picture of the metabolic phenotype than genotyping alone. plos.org However, another study noted that the UGT1A1*6 mutation was not a significant covariate for explaining the interindividual variability in the formation of raltegravir glucuronide. plos.org The high variability in raltegravir's pharmacokinetics often complicates the establishment of clear correlations between genotype and production rates in clinical studies. asm.orgresearchgate.net

| Parameter 1 | Parameter 2 | Correlation Coefficient (r) | P-value | Finding | Reference |

|---|---|---|---|---|---|

| Raltegravir glucuronide/Raltegravir AUC ratio | SN-38G/SN-38 AUC ratio | 0.784 | <0.01 | Strong positive correlation, suggesting RAL glucuronidation reflects UGT1A1 activity for other substrates. | plos.org |

| Formation rate constant of raltegravir glucuronide (K23) | Nadir Absolute Neutrophil Count (ANC) | 0.598 | <0.005 | Significant positive correlation, indicating RAL glucuronidation rate predicts toxicity of other drugs metabolized by UGT1A1. | plos.org |

| UGT1A1*6 Genotype | Formation rate constant of raltegravir glucuronide (K23) | 0.209 | 0.315 | Not a significant covariate for explaining variability in glucuronide formation. | plos.org |

Pharmacogenomic Considerations in Preclinical and In Vitro Studies of Glucuronidation

Pharmacogenomic factors are a key consideration in the preclinical and in vitro evaluation of raltegravir's metabolism. These studies form the foundation for understanding the drug's metabolic pathways before human clinical trials. fda.gov

In vitro studies using human liver microsomes and hepatocytes were crucial in identifying glucuronidation as the primary metabolic pathway for raltegravir and UGT1A1 as the main enzyme responsible. fda.goveuropa.eu These systems allow for controlled experiments to probe enzyme kinetics. For instance, studies using recombinant UGT enzymes expressed in cell lines can precisely determine the contribution of specific UGT isoforms (like UGT1A1, UGT1A3, and UGT1A9) to raltegravir glucuronidation. europa.eunih.gov

More advanced in vitro models consider the impact of genetic variants. For example, studies have utilized COS-7 cells engineered to express specific UGT1A1 mutant variants to assess their effect on glucuronide formation for various UGT1A1 substrates. acs.org One such study found that a novel UGT1A1 variant (P152T) resulted in no formation of raltegravir glucuronide, demonstrating the utility of such systems in predicting the functional consequences of newly discovered polymorphisms. acs.org

Experiments with pooled human liver microsomes from donors with different UGT1A1 genotypes have also been conducted. These studies can directly compare the rate of glucuronidation between samples with wild-type and reduced-function alleles, such as UGT1A1*28, providing a direct preclinical link between genotype and metabolic activity. nih.gov These preclinical and in vitro pharmacogenomic assessments are vital for predicting potential drug-gene interactions and understanding the sources of pharmacokinetic variability observed in clinical settings. fda.govresearchgate.net

Advanced Research Perspectives on Raltegravir β D Glucuronide

Exploring Extrahepatic Contributions to Raltegravir (B610414) Glucuronidation

Role of Intestinal and Renal Tissues in Glucuronide Formation

In vitro studies have demonstrated that the glucuronidation of raltegravir is not confined to the liver; it also occurs in the intestine and kidneys. nih.gov The primary enzyme responsible for raltegravir glucuronidation is UGT1A1. researchgate.netnih.gov However, other UGT isoforms present in extrahepatic tissues also play a role.

Comparative Efficiency Across Different Tissues in Vitro

To understand the relative contributions of the liver, intestine, and kidneys to raltegravir metabolism, researchers have compared the efficiency of glucuronide formation in microsomal preparations from these tissues. nih.gov These studies have revealed that while the liver remains the most efficient organ for raltegravir glucuronidation, the kidneys and intestines also make substantial contributions.

One study found that the intrinsic clearance (Clint) of raltegravir in human liver microsomes (HLMs) was 2-fold greater than in human kidney microsomes (HKMs) and 4.8-fold greater than in human intestinal microsomes (HIMs). nih.gov Interestingly, while renal tissue showed the highest capacity (Vmax) for raltegravir glucuronidation, it had the lowest affinity (Km). nih.gov

The following table summarizes the kinetic parameters for raltegravir glucuronidation in different human tissue microsomes:

| Tissue Microsome | Km (μM) | Vmax (pmol/min/mg) | Clint (μL/min/mg) |

|---|---|---|---|

| Liver (HLM) | 183 | 1051 | 5.7 |

| Kidney (HKM) | 403 | 1148 | 2.8 |

| Intestine (HIM) | 167 | 199 | 1.2 |

Investigation of Glucuronide Stability and Deglucuronidation in Biological Matrices

The stability of Raltegravir β-D-glucuronide in various biological fluids is a critical factor in accurately determining its pharmacokinetic profile. Studies have shown that this metabolite is generally stable under standard laboratory storage conditions. For instance, in human plasma, Raltegravir and its glucuronide metabolite have been found to be stable for at least 24 hours at room temperature and can withstand up to nine freeze-thaw cycles. researchgate.net

Future Directions in Understanding Raltegravir Glucuronide Research

Development of Novel In Vitro Models for Metabolic Research

Traditional two-dimensional (2D) cell culture models often fail to fully replicate the complex environment of the liver, leading to a decline in the metabolic competency of hepatocytes over time. frontiersin.org To address these limitations, three-dimensional (3D) in vitro models, such as spheroids and organoids, are being developed. frontiersin.org

These 3D models offer several advantages for studying drug metabolism:

Enhanced Longevity and Functionality: 3D cultures of primary human hepatocytes have been shown to maintain their viability and metabolic activity for extended periods, with some models remaining functional for at least 35 days. frontiersin.org

Improved Prediction of In Vivo Metabolism: The metabolic profiles observed in 3D spheroid cultures more closely resemble the in vivo metabolic landscape, capturing both primary and secondary metabolites. nih.gov

Greater Sensitivity for Toxicity Studies: 3D models have demonstrated greater sensitivity in detecting hepatotoxicity at clinically relevant concentrations compared to their 2D counterparts. mdpi.com

The application of these advanced 3D models will provide more accurate insights into the hepatic metabolism of raltegravir and the formation of its glucuronide metabolite.

Application of Advanced Computational Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com These models integrate physicochemical properties of the drug with physiological data to predict its behavior in the body.

Recent PBPK models for raltegravir have been developed to account for its metabolism by UGT enzymes in the liver, kidney, and intestine. nih.gov These models have been successful in predicting raltegravir's pharmacokinetic parameters and have been used to assess the impact of genetic variations in UGT enzymes on drug disposition. nih.gov

Future applications of PBPK modeling in raltegravir research include:

Simulating Drug-Drug Interactions: PBPK models can be used to simulate the potential for drug-drug interactions involving the UGT-mediated metabolism of raltegravir.

Investigating Enterohepatic Recycling: By incorporating parameters for the biliary excretion of Raltegravir β-D-glucuronide and its subsequent hydrolysis in the gut, PBPK models can help to quantify the extent of enterohepatic recycling and its impact on raltegravir's pharmacokinetics. researchgate.net

The continued development and application of these advanced in vitro and in silico tools will undoubtedly deepen our understanding of the complex metabolic pathways of raltegravir and the significant role of its β-D-glucuronide metabolite.

Integration of Multi-Omics Data in Glucuronidation Studies

The comprehensive investigation of Raltegravir β-D-glucuronide formation and its pharmacological implications is increasingly benefiting from the integration of multiple high-throughput "omics" technologies. A systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a more holistic understanding of the complex interplay of factors governing the glucuronidation of Raltegravir. nih.gov This multi-faceted strategy moves beyond the study of single genes or proteins to elucidate the entire network of molecular interactions that influence drug metabolism, providing insights into inter-individual variability in drug response and the potential for drug-drug interactions. nih.govresearchgate.net

Genomics and Pharmacogenomics

Genomic studies have been instrumental in identifying genetic variants that influence the glucuronidation of Raltegravir. nih.gov The focus has largely been on polymorphisms within the UGT1A1 gene, which can significantly alter enzyme activity and, consequently, plasma concentrations of both Raltegravir and Raltegravir β-D-glucuronide. nih.govnih.gov

Key polymorphic alleles in the UGT1A1 gene, such as UGT1A128* and UGT1A16, have been associated with reduced UGT1A1 enzyme activity. nih.gov Individuals carrying these variants often exhibit higher plasma concentrations of Raltegravir and a lower metabolic ratio of Raltegravir β-D-glucuronide to the parent drug. nih.gov For instance, studies have shown that patients homozygous for the UGT1A128 allele have significantly higher trough concentrations of Raltegravir compared to those with the wild-type genotype. nih.govnih.gov Similarly, the UGT1A16* allele has been identified as an independent factor associated with elevated Raltegravir plasma trough concentrations. nih.gov

The integration of genomic data with pharmacokinetic analyses allows for a more personalized approach to medicine, where genetic information can be used to predict an individual's metabolic capacity for Raltegravir and potentially guide therapeutic strategies.

Table 1: Influence of UGT1A1 Genotype on Raltegravir Pharmacokinetics

| UGT1A1 Genotype | Effect on Raltegravir Plasma Concentration | Reference |

| 1/1 (Wild-type) | Normal Raltegravir metabolism | nih.govnih.gov |

| 1/28 (Heterozygous) | Moderately increased Raltegravir concentration | nih.gov |

| 28/28 (Homozygous) | Significantly increased Raltegravir concentration | nih.govnih.gov |

| Carriers of *6 allele | Increased Raltegravir trough concentration | nih.gov |

Proteomics

Proteomic approaches provide a direct measure of the abundance and activity of the UGT1A1 enzyme, as well as other proteins involved in the glucuronidation pathway. nih.gov Techniques such as targeted quantitative proteomics using mass spectrometry can be employed to determine the absolute or relative amounts of UGT enzymes in various tissues, such as the liver, which is the primary site of Raltegravir metabolism. acs.org

Quantitative proteomic studies have revealed significant inter-individual variability in the expression of UGT enzymes, which cannot be fully explained by genetic factors alone. nih.gov This highlights the importance of post-transcriptional and post-translational regulatory mechanisms in determining the final enzymatic activity.

Furthermore, proteomics can be used to investigate the protein-protein interaction networks of UGTs. frontiersin.org UGT enzymes are known to form homo- and hetero-oligomers, and their interactions with other cellular proteins can modulate their activity and substrate specificity. nih.gov Understanding the UGT1A1 interactome can provide novel insights into the regulation of Raltegravir glucuronidation.

Table 2: Proteomic Methodologies in UGT Research

| Proteomic Technique | Application in Glucuronidation Studies | Reference |

| NanoLC-MS/MS with Multiple Reaction Monitoring (MRM) | Multiplexed quantification of UGT1A and UGT2B isoforms in liver matrices. | acs.org |

| Affinity Purification-Mass Spectrometry (AP-MS) | Identification of protein-protein interactions of UGT enzymes, revealing complex metabolic networks. | frontiersin.org |

Metabolomics

Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems and offers a functional readout of the physiological state. nih.gov In the context of Raltegravir glucuronidation, metabolomics can be used to quantify the levels of Raltegravir, Raltegravir β-D-glucuronide, and other related metabolites in various biological matrices such as plasma and urine. nih.gov

By correlating metabolite profiles with genomic and proteomic data, researchers can gain a deeper understanding of the functional consequences of genetic variations and differences in enzyme expression. For example, pharmacometabolomics can be used to identify metabolic signatures associated with specific UGT1A1 genotypes, providing a more direct link between an individual's genetic makeup and their metabolic phenotype. rmit.edu.vn

The integration of metabolomics with other omics data can also help in identifying novel biomarkers that can predict an individual's response to Raltegravir therapy and their susceptibility to altered drug metabolism.

Systems Biology and Future Directions

The ultimate goal of integrating multi-omics data is to develop comprehensive systems-level models of Raltegravir glucuronidation. nih.govmdpi.com These models can simulate the complex interplay between genes, proteins, and metabolites to predict how perturbations, such as genetic variations or co-administered drugs, will affect the metabolism of Raltegravir.

Future research in this area will likely focus on the integration of transcriptomic data to understand the regulation of UGT1A1 gene expression, as well as the application of advanced computational and bioinformatics tools to analyze and interpret large multi-omics datasets. maastrichtuniversity.nlmaastrichtuniversity.nl By combining information from all levels of biological organization, from the genome to the metabolome, a more complete picture of the factors influencing the formation and disposition of Raltegravir β-D-glucuronide can be achieved, paving the way for more effective and personalized therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Raltegravir B-D-glucuronide in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Validate assays for sensitivity (lower limit of quantification ≤10 ng/mL) and specificity in urine, plasma, and tissue homogenates. Include enzymatic hydrolysis steps to differentiate conjugated (e.g., glucuronide) and unconjugated forms . For preclinical studies, collect samples at multiple time points (e.g., 0–24 hours post-dose) to capture rapid elimination kinetics .

Q. What is the primary metabolic pathway of Raltegravir, and how does UGT1A1 influence its clearance?

- Methodological Answer : Raltegravir undergoes UGT1A1-mediated glucuronidation to form this compound, accounting for ~23% of urinary excretion . To confirm enzyme specificity, use cDNA-expressed UGT isoforms (e.g., UGT1A1, UGT1A3) in vitro. Employ chemical inhibitors like atazanavir (UGT1A1 inhibitor) to assess metabolic inhibition. Correlate glucuronidation rates with UGT1A1 genetic polymorphisms (e.g., UGT1A128 allele) in human hepatocyte models .

Q. Which in vivo models are suitable for studying this compound’s tissue distribution?

- Methodological Answer : Female macaques (oral 50 mg/kg) and humanized mice demonstrate mucosal tissue penetration (vaginal/rectal secretions, cervico-vaginal fluid). Use surgically implanted probes for continuous sampling or terminal tissue extraction. Normalize drug concentrations to plasma levels to calculate tissue-to-plasma ratios . For seminal compartment studies, account for variability via repeated sampling in longitudinal designs .

Advanced Research Questions

Q. How should researchers design clinical trials to assess this compound’s long-term safety, considering confounders like prior protease inhibitor (PI) exposure?

- Methodological Answer : In phase III trials (e.g., BENCHMRK/STARTMRK), stratify patients by baseline lipodystrophy prevalence and PI exposure history. Use exposure-adjusted incidence rates (EAIRs) to account for differential retention between treatment arms . Pre-specify subgroup analyses for hepatitis co-infected patients, adjusting for aminotransferase elevations via mixed-effects models .

Q. What methodological considerations are critical when analyzing contradictory data on Raltegravir-associated adverse events (e.g., lipodystrophy)?

- Methodological Answer : Address confounding by (1) quantifying baseline fat redistribution diagnoses (44.8% in raltegravir vs. 43.9% in placebo groups) and (2) using dual-energy X-ray absorptiometry (DEXA) for objective fat mass measurements. Compare unadjusted frequencies (e.g., 3.1% lipodystrophy in raltegravir vs. 2.4% in placebo) to EAIRs (0.96 vs. 1.28 events/100 patient-years) to distinguish drug effects from disease progression .

Q. What experimental approaches optimize detection of drug-drug interactions involving this compound?

- Methodological Answer : Conduct steady-state pharmacokinetic studies (e.g., ANRS163-ETRAL) measuring total/unbound drug and metabolite concentrations in plasma and tissues (e.g., seminal plasma). For rifampicin co-administration, escalate raltegravir doses to 800 mg twice daily and monitor Ctrough levels against virologic success thresholds . Use non-compartmental analysis (NCA) to calculate AUC0–12 and Cmax ratios for interaction magnitude .

Q. How can researchers address variability in mucosal tissue penetration data across preclinical models?

- Methodological Answer : Standardize sampling protocols (e.g., cervico-vaginal lavage volume, protease inhibitors in homogenization buffers). Apply population pharmacokinetic modeling to estimate inter-individual variability (IIV) and covariate effects (e.g., pH, protein binding). Validate findings using human mucosal explant models infected with HIV-1 .

Q. What advanced analytical techniques validate this compound’s stability in different physiological conditions?

- Methodological Answer : Incubate the metabolite in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Use high-resolution mass spectrometry (HRMS) to detect degradation products. For biliary excretion studies, ligate bile ducts in rats and quantify intact glucuronide vs. hydrolyzed raltegravir in feces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.